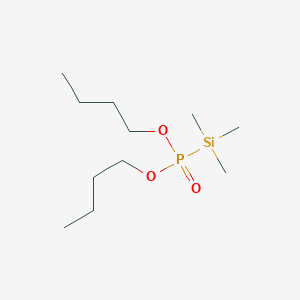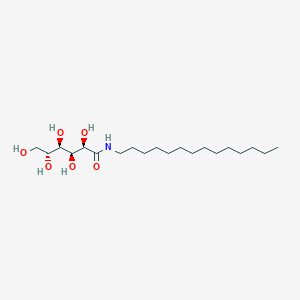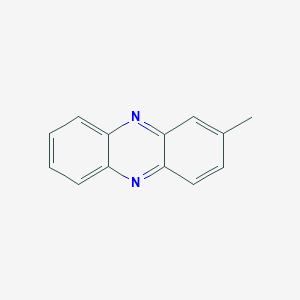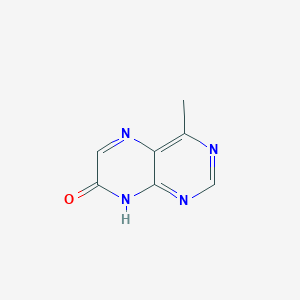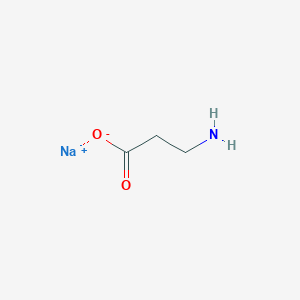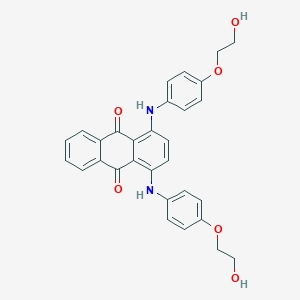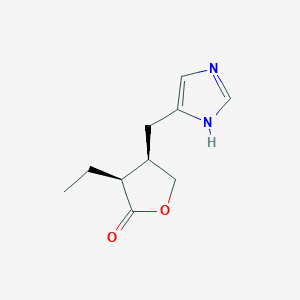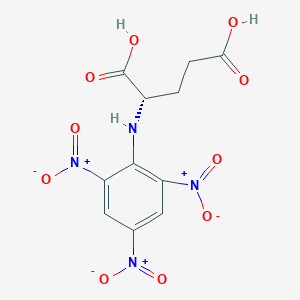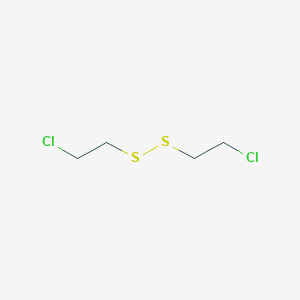
Disulfide, bis(2-chloroethyl)
Vue d'ensemble
Description
Disulfide, bis(2-chloroethyl) is a chemical compound with the formula C4H8Cl2S2 and a molecular weight of 191.142 . It is also known by other names such as 1,6-Dichloro-3,4-dithiahexane, 2,2’-Dichloroethyl disulfide, Bis (2-chloroethyl) disulfide, and Mustard disulfide .
Synthesis Analysis
Bis(2-chloroethyl)sulfide has been prepared in a variety of ways. In the Depretz method, sulfur dichloride is treated with ethylene . In the Levinstein process, disulfur dichloride is used instead .Molecular Structure Analysis
The molecular structure of disulfide compounds can vary significantly. For example, the crystal structure of bis(2-chlorophenyl) disulfide shows that the two chlorophenyl rings are synclinally related with a torsion angle down the disulfide bond vector.Chemical Reactions Analysis
Disulfide compounds can undergo various chemical reactions. Coordination compounds with bis(benzimidazole) disulfide and metal halides show that the disulfide ligand can be cleaved when coordinated to nickel (II), forming six-membered chelates with the nickel (II) in a distorted square planar geometry.Physical And Chemical Properties Analysis
The physical and chemical properties of disulfide compounds are influenced by their molecular structure. The crystal structure analysis provides insights into the spatial arrangement of atoms within the molecule, which can affect properties such as solubility, melting point, and reactivity.Applications De Recherche Scientifique
Chemical Properties
Disulfide, bis(2-chloroethyl) has the formula C4H8Cl2S2 and a molecular weight of 191.142 . It is also known as 1,6-Dichloro-3,4-dithiahexane , 2,2’-Dichloroethyl disulfide , Bis (2-chloroethyl) disulfide , and Mustard disulfide .
Synthesis
Mustard gas, another name for Disulfide, bis(2-chloroethyl), was first synthesized from the reaction of ethylene and sulfur dichloride (Levinstein process) through an electrophilic addition mechanism . Later, it was prepared by the reaction of thiodiglycol with phosphorus trichloride (Meyer reaction) in a substitution reaction .
Physical Characteristics
Pure mustard is a viscous, colorless, and odorless liquid which evaporates slowly in the atmosphere .
Cytotoxicity
The cytotoxicity of sulfur mustard stems from the formation of electrophilic species called sulfonium cation upon nucleophilic attack . This transient cation then readily reacts with macromolecules of DNA, RNA, and proteins or with water to form the corresponding hydroxyl compounds .
DNA Cross-linking
DNA Cross-linking of guanine by sulfur mustard and its interaction with imidazole are well studied .
Use in Chemotherapy
Nitrogen mustard HN-2, a derivative of Disulfide, bis(2-chloroethyl), is chlormethine (Mechlorethamine) and has been used for treatment of multiple cancer diseases such as Hodgkin’s disease .
Decontamination
Decontamination of SM can be achieved via hydrolysis in the presence of aqueous solutions of sodium hypochlorite and or chloramine-T; in which HD decomposes into thiodiglycol non-poisonous product .
Photooxidation
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mécanisme D'action
Target of Action
It’s known that disulfide compounds can undergo various chemical reactions.
Mode of Action
The mode of action of Disulfide, bis(2-chloroethyl) involves a series of chemical reactions. The reaction mechanism is based on the preliminary ionization of a thiol molecule to the RS anion followed by the oxidation of the latter to the RS radical in the presence of MnIII. The dimerization of RS• affords the target disulfide .
Biochemical Pathways
It’s known that disulfide compounds can affect a broad range of substrates and sulfur reagents.
Result of Action
It’s known that disulfide compounds can have significant effects at the molecular and cellular level.
Propriétés
IUPAC Name |
1-chloro-2-(2-chloroethyldisulfanyl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2S2/c5-1-3-7-8-4-2-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFZUXHZXUFQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SSCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143006 | |
| Record name | Disulfide, bis(2-chloroethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disulfide, bis(2-chloroethyl) | |
CAS RN |
1002-41-1 | |
| Record name | Bis(2-chloroethyl) disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC10976 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfide, bis(2-chloroethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-bis(2-chloroethyl)disulfane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(2-chloroethyl) disulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ3GQ42HNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



